

Application Notes and Protocols for 4-bromo-N,2-dihydroxybenzamide

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Compound of Interest

Compound Name: 4-bromo-N,2-dihydroxybenzamide

Cat. No.: B1281288

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Disclaimer: Experimental protocols for the specific compound **4-bromo-N,2-dihydroxybenzamide** are not readily available in the reviewed literature. The following application notes and protocols are based on established methodologies for structurally related benzamide derivatives and should be adapted and validated for the specific compound of interest.

Introduction

4-bromo-N,2-dihydroxybenzamide is a chemical compound belonging to the benzamide class. Benzamides are a significant scaffold in medicinal chemistry, known to exhibit a wide range of pharmacological activities.^[1] Derivatives of this class have been investigated for their potential as antimicrobial, anticancer, and central nervous system (CNS) agents.^[1] The unique substitution pattern of a bromo group, a hydroxyl group on the benzoyl ring, and a hydroxyamic acid moiety suggests that **4-bromo-N,2-dihydroxybenzamide** could be a subject of interest for drug discovery and development, potentially acting as an enzyme inhibitor, such as a histone deacetylase (HDAC) inhibitor, a common target for benzamide derivatives.^[1]

Potential Applications

Based on the biological activities of related compounds, **4-bromo-N,2-dihydroxybenzamide** could be investigated for the following applications:

- **Anticancer Agent:** Many benzamide derivatives exhibit anticancer properties by targeting various enzymes and signaling pathways involved in cancer cell proliferation and survival.^[1]

For instance, some 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been identified as fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[2]

- **Antimicrobial Agent:** Certain benzamide derivatives have demonstrated antibacterial and antifungal properties.[1][3]
- **Enzyme Inhibition:** The benzamide scaffold is a key feature in many enzyme inhibitors.[1] The hydroxamic acid moiety, in particular, is a known zinc-binding group present in many HDAC inhibitors.
- **CNS Agent:** Benzamides are known to have effects on the central nervous system, acting as antipsychotics, antidepressants, and anticonvulsants.[1]

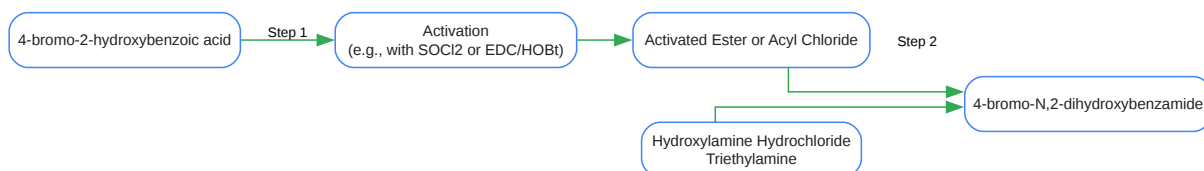
Experimental Protocols

The following are detailed, inferred protocols for the synthesis and biological evaluation of **4-bromo-N,2-dihydroxybenzamide**, based on procedures for similar compounds.

Synthesis of 4-bromo-N,2-dihydroxybenzamide

This hypothetical synthesis is a two-step process starting from 4-bromo-2-hydroxybenzoic acid.

Workflow for Synthesis



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Caption: A potential two-step synthesis of **4-bromo-N,2-dihydroxybenzamide**.

Materials:

- 4-bromo-2-hydroxybenzoic acid
- Thionyl chloride (SOCl_2) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBt)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate and petroleum ether (or hexane) for elution

Protocol:

- Step 1: Activation of the Carboxylic Acid
 - Method A (Acyl Chloride Formation): In a round-bottom flask under a nitrogen atmosphere, suspend 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-2-hydroxybenzoyl chloride.
 - Method B (Activated Ester Formation): Dissolve 4-bromo-2-hydroxybenzoic acid (1.0 eq) in anhydrous DMF. Add HOBt (1.2 eq) and EDCI (1.2 eq). Stir the mixture at room temperature for 30 minutes.
- Step 2: Amide Bond Formation
 - In a separate flask, dissolve hydroxylamine hydrochloride (1.5 eq) in DMF and add TEA or DIPEA (3.0 eq) at 0 °C. Stir for 20 minutes.
 - To the solution from Step 1 (either the redissolved acyl chloride in DCM or the activated ester mixture in DMF), add the hydroxylamine solution dropwise at 0 °C.

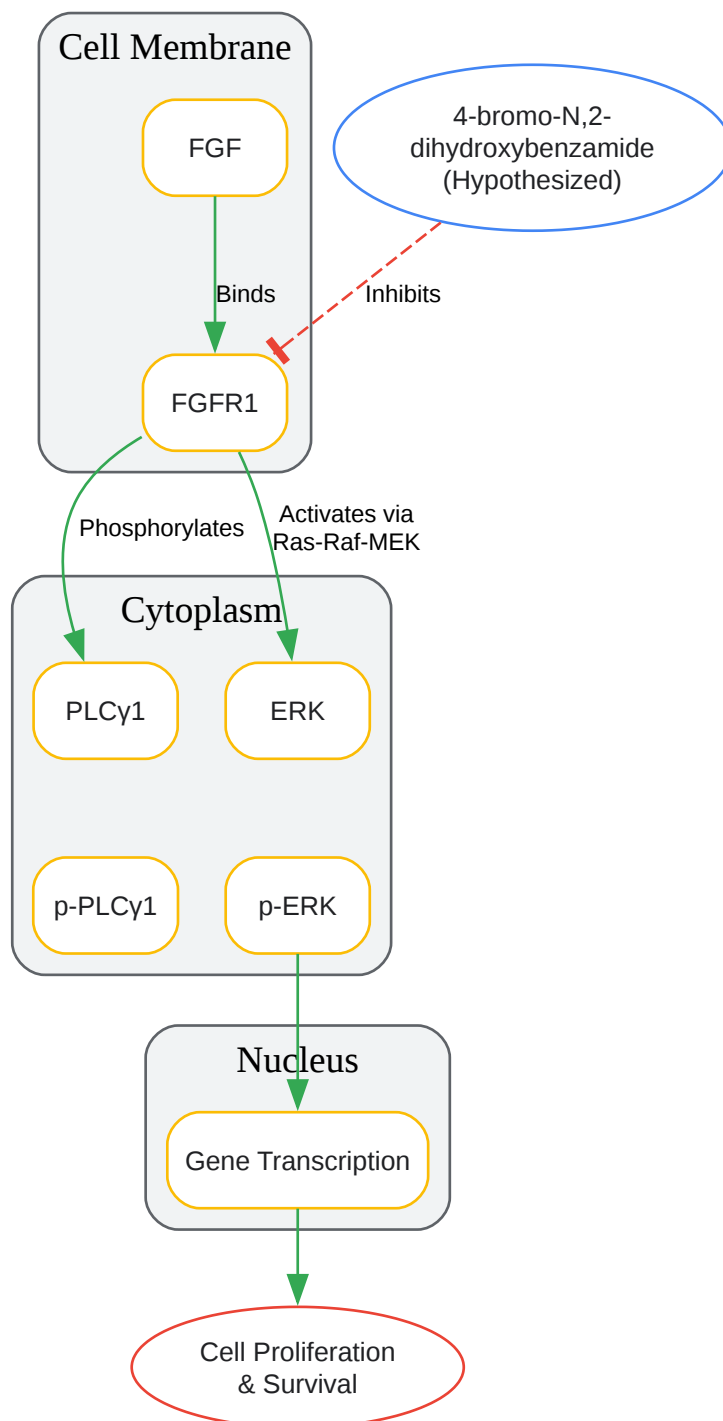
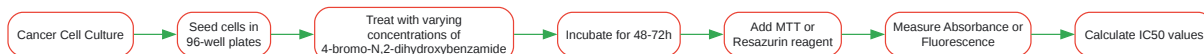
- Allow the reaction mixture to stir at room temperature overnight.
- Work-up and Purification:
 - Quench the reaction by adding water.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
[4]
 - Filter and concentrate the organic phase under reduced pressure.
 - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford the final product, **4-bromo-N,2-dihydroxybenzamide**.
[4]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Anticancer Activity Assay

This protocol describes a cell viability assay to evaluate the cytotoxic effects of **4-bromo-N,2-dihydroxybenzamide** on cancer cell lines.

Experimental Workflow



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